4-Hydroxybutanoate

Description

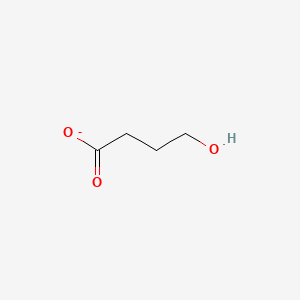

Structure

3D Structure

Propriétés

Numéro CAS |

1320-61-2 |

|---|---|

Formule moléculaire |

C4H7O3- |

Poids moléculaire |

103.1 g/mol |

Nom IUPAC |

4-hydroxybutanoate |

InChI |

InChI=1S/C4H8O3/c5-3-1-2-4(6)7/h5H,1-3H2,(H,6,7)/p-1 |

Clé InChI |

SJZRECIVHVDYJC-UHFFFAOYSA-M |

SMILES |

C(CC(=O)[O-])CO |

SMILES canonique |

C(CC(=O)[O-])CO |

Autres numéros CAS |

1320-61-2 |

Origine du produit |

United States |

Foundational & Exploratory

Endogenous 4-Hydroxybutanoate: A Deep Dive into its Function in the Mammalian Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxybutanoate (GHB), a metabolite of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is an endogenous signaling molecule in the mammalian brain.[1][2] It exerts a complex array of effects through its interaction with at least two distinct receptor systems: a high-affinity specific GHB receptor and the low-affinity GABAB receptor.[3][[“]] Endogenous GHB is implicated in fundamental physiological processes, including the regulation of the sleep-wake cycle, neuronal energy metabolism, and the modulation of several key neurotransmitter systems, most notably the dopaminergic system.[5][6] Its unique pharmacological profile, characterized by a biphasic dose-response, has made it a molecule of significant interest for therapeutic development and a substance of abuse. This technical guide provides a comprehensive overview of the endogenous function of GHB in the mammalian brain, presenting key quantitative data, detailing its signaling pathways, and outlining the experimental methodologies used for its study.

Biosynthesis and Degradation

Endogenous GHB is intricately linked to GABA metabolism. It is synthesized from GABA in GABAergic neurons.[2][3] The primary synthetic pathway involves the transamination of GABA to succinic semialdehyde (SSA) by GABA transaminase, followed by the reduction of SSA to GHB by the enzyme succinic semialdehyde reductase (SSR).[7][8] Conversely, GHB can be metabolized back to SSA by GHB dehydrogenase, which is then oxidized to succinic acid and enters the Krebs cycle.[7]

Key Enzymes and Metabolic Pathways

The metabolic fate of GHB is determined by the activity of several key enzymes. The balance between its synthesis and degradation pathways dictates its endogenous concentration and subsequent physiological effects.

Caption: Metabolic pathway of this compound (GHB) in the mammalian brain.

Quantitative Data

Understanding the physiological relevance of endogenous GHB requires precise quantitative data on its concentration in different brain regions and its interaction with its receptors.

Endogenous GHB Concentrations in the Human Brain

Endogenous GHB levels vary across different regions of the mammalian brain, suggesting region-specific functions.[9][10] The following table summarizes reported concentrations in postmortem human brain tissue. It is important to note that postmortem levels may be slightly elevated.[9]

| Brain Region | Concentration (nmol/g) |

| Basal Ganglia | 2 - 20 |

| Cortical Regions | Lower than Basal Ganglia |

| Hypothalamus | High Concentration |

| Fetal Cerebellum | High Concentration |

| Data sourced from postmortem human brain samples and may show some postmortem increase.[9][10] |

Receptor Binding Affinities

GHB interacts with at least two distinct receptors with markedly different affinities. The high-affinity GHB receptor is thought to be the primary target for endogenous GHB, while the low-affinity GABAB receptor is engaged at pharmacological concentrations.[[“]][11]

| Receptor | Ligand | Affinity (Ki) |

| GHB Receptor | NCS-382 (antagonist) | ~ 0.34 µM |

| GHB Receptor | HOCPCA | 0.13 µM |

| GABAB Receptor | GHB | Low affinity (>1 mM) |

| Data from various radioligand binding studies.[12] |

Enzyme Kinetic Parameters

The kinetics of the enzymes involved in GHB metabolism are crucial for understanding its turnover and regulation.

| Enzyme | Substrate | Km | Vmax |

| GHB Dehydrogenase | GHB | Data not readily available | Data not readily available |

| Succinic Semialdehyde Reductase | Succinic Semialdehyde | Data not readily available | Data not readily available |

| Specific kinetic parameters for these enzymes in the human brain are not well-documented in publicly available literature.[13][14] |

Signaling Pathways

The physiological effects of endogenous GHB are mediated through complex signaling pathways initiated by its binding to specific receptors.

GHB Receptor Signaling

The high-affinity GHB receptor, recently identified as a target on the α-subunit of CaMKIIα, is primarily located in the hippocampus, cortex, and dopaminergic structures.[12][15] Activation of this receptor by endogenous concentrations of GHB is thought to modulate glutamatergic transmission and neuronal energy homeostasis.[15] Low doses of GHB, acting through this receptor, can lead to an increase in glutamate release.[15]

Caption: Simplified signaling pathway of the high-affinity GHB receptor.

GABAB Receptor-Mediated Signaling

At pharmacological concentrations, GHB acts as a weak partial agonist at the GABAB receptor, a G-protein coupled receptor (GPCR).[3][[“]] This interaction is responsible for many of the sedative and behavioral effects of exogenous GHB. Activation of the GABAB receptor by GHB leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gβγ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and neuronal inhibition. The Gαi/o subunit inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels.[3]

Caption: GABAB receptor-mediated signaling pathway activated by pharmacological doses of GHB.

Biphasic Effect on Dopamine Release

One of the most well-characterized effects of GHB is its biphasic regulation of dopamine release in the ventral tegmental area (VTA) and nucleus accumbens.[16][17] At low concentrations, corresponding to endogenous levels, GHB is thought to act on its high-affinity receptors on glutamatergic terminals, leading to an increase in dopamine release.[[“]] At higher, pharmacological concentrations, GHB activates GABAB receptors on GABAergic interneurons, which in turn inhibit these interneurons, leading to a disinhibition of dopaminergic neurons and a subsequent surge in dopamine release.[16][18] However, at very high doses, GHB can directly inhibit dopamine neurons via GABAB receptors.[19]

Caption: Logical diagram of the biphasic effect of GHB on dopamine release.

Physiological Roles

Endogenous GHB plays a crucial role in several fundamental brain functions.

Regulation of the Sleep-Wake Cycle

Endogenous GHB is believed to play a role in promoting physiological sleep.[5] Exogenous administration of GHB has been shown to increase slow-wave sleep (stages 3 and 4) and consolidate sleep.[20][21][22] This effect is thought to be mediated primarily through GABAB receptor activation.[21]

Neuronal Excitability

The effects of GHB on neuronal excitability are complex and dose-dependent. At endogenous concentrations, through its high-affinity receptor, it may have a modulatory role. At pharmacological doses, its activation of GABAB receptors leads to widespread neuronal inhibition and a decrease in neuronal excitability, contributing to its sedative effects.[23]

Neurotransmitter System Modulation

Beyond its profound impact on the dopaminergic system, GHB also influences other neurotransmitter systems, including:

-

Glutamate: As mentioned, low doses of GHB can enhance glutamate release.[15]

-

GABA: GHB is a metabolite of GABA and can, under certain conditions, be converted back to GABA.[1] It also modulates GABAergic transmission through its actions on GABAB receptors.[18]

-

Serotonin: High doses of GHB may stimulate the serotonergic system, which could contribute to its effects on mood and anxiety.[21]

Experimental Protocols

The study of endogenous GHB relies on a variety of sophisticated experimental techniques.

Quantification of Endogenous GHB

Method: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[24][25][26][27][28]

Principle: These techniques are used to separate and quantify GHB in biological samples, such as brain tissue homogenates.

General Workflow:

-

Sample Preparation: Brain tissue is homogenized in a suitable buffer. For postmortem tissue, rapid harvesting and freezing or microwave irradiation is crucial to prevent postmortem increases in GHB levels.[29]

-

Extraction: GHB is extracted from the homogenate using protein precipitation followed by solid-phase or liquid-liquid extraction.[24]

-

Derivatization (for GC-MS): GHB is often derivatized to increase its volatility for GC-MS analysis.[24]

-

Chromatographic Separation: The extracted and prepared sample is injected into an HPLC or GC system, where GHB is separated from other molecules based on its physicochemical properties.

-

Detection and Quantification: GHB is detected by a mass spectrometer or other suitable detector. Quantification is achieved by comparing the signal of the sample to that of a known standard curve.

Caption: General experimental workflow for the quantification of GHB in brain tissue.

Receptor Binding Assays

Method: Radioligand Binding Assay.[30][31][32][33][34]

Principle: This technique is used to determine the affinity (Kd or Ki) and density (Bmax) of GHB receptors in brain tissue preparations.

General Workflow:

-

Membrane Preparation: Brain tissue is homogenized and centrifuged to isolate cell membranes containing the receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]NCS-382 for the GHB receptor) in the presence or absence of unlabeled competing ligands (like GHB).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to calculate binding parameters such as Kd, Ki, and Bmax.

Caption: General experimental workflow for a radioligand binding assay.

In Vivo Neurotransmitter Release

Method: In Vivo Microdialysis.[16][17][35]

Principle: This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals to measure neurotransmitter levels in response to GHB administration.

General Workflow:

-

Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., striatum, nucleus accumbens).

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).

-

Dialysate Collection: Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF, which is then collected as dialysate.

-

GHB Administration: GHB is administered systemically or locally through the probe.

-

Analysis: The concentration of neurotransmitters (e.g., dopamine, glutamate) in the dialysate is measured using sensitive analytical techniques like HPLC with electrochemical detection.

Conclusion

Endogenous this compound is a multifaceted neuromodulator with a significant impact on mammalian brain function. Its dual receptor system allows for a complex, concentration-dependent regulation of neuronal activity and neurotransmitter release. While much has been elucidated about its role in sleep, dopamine modulation, and neuronal inhibition, further research is needed to fully understand the physiological significance of the high-affinity GHB receptor and the precise mechanisms by which endogenous GHB contributes to brain homeostasis. A deeper understanding of these processes holds promise for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. [A mechanism for gamma-hydroxybutyrate (GHB) as a drug and a substance of abuse] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. Neurophysiological signature of gamma-hydroxybutyrate augmented sleep in male healthy volunteers may reflect biomimetic sleep enhancement: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gammahydroxybutyrate: an endogenous regulator of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Succinic semialdehyde - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Identification of endogenous gamma-hydroxybutyrate in human and bovine brain and its regional distribution in human, guinea pig and rhesus monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ontogeny of gamma-hydroxybutyric acid. I. Regional concentration in developing rat, monkey and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GHB receptor targets in the CNS: focus on high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. Kinetics aspects of Gamma-hydroxybutyrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An Overview of the Putative Structural and Functional Properties of the GHBh1 Receptor through a Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extracellular events induced by gamma-hydroxybutyrate in striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of gamma-hydroxybutyrate on central dopamine release in vivo. A microdialysis study in awake and anesthetized animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. karger.com [karger.com]

- 19. Does gamma-hydroxybutyrate inhibit or stimulate central DA release? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 22. [PDF] The effect of gamma-hydroxybutyrate on nocturnal and diurnal sleep of normal subjects: further considerations on REM sleep-triggering mechanisms. | Semantic Scholar [semanticscholar.org]

- 23. BEHAVIORAL EFFECTS OF GAMMA-HYDROXYBUTYRATE (GHB) IN HUMANS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. nyc.gov [nyc.gov]

- 25. agilent.com [agilent.com]

- 26. nsuworks.nova.edu [nsuworks.nova.edu]

- 27. researchgate.net [researchgate.net]

- 28. Rapid Analytical Method for Quantification of Gamma‐Hydroxybutyrate (GHB) in Hair by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Endogenous gamma-hydroxybutyrate in rat brain areas: postmortem changes and effects of drugs interfering with gamma-aminobutyric acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. giffordbioscience.com [giffordbioscience.com]

- 31. giffordbioscience.com [giffordbioscience.com]

- 32. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. scite.ai [scite.ai]

- 34. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 35. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Gamma-Hydroxybutyrate at GABA-B Receptors: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-hydroxybutyrate (GHB) is an endogenous neurotransmitter and a centrally acting depressant. Its mechanism of action is complex, involving at least two distinct receptor systems: a high-affinity GHB-specific receptor and the lower-affinity γ-aminobutyric acid type B (GABA-B) receptor.[1] At physiological concentrations, GHB's effects are likely mediated by its specific receptor. However, at higher therapeutic or recreational doses, the primary sedative, hypnotic, and anesthetic effects are produced through its action as a weak, partial agonist at the GABA-B receptor.[[“]][[“]] This guide provides an in-depth examination of the molecular interactions, signaling pathways, and physiological consequences of GHB's activity at the GABA-B receptor, supported by quantitative data and detailed experimental protocols.

Introduction to GHB and the GABA-B Receptor

GHB is a short-chain fatty acid structurally similar to the inhibitory neurotransmitter GABA. Unlike GABA, GHB readily crosses the blood-brain barrier.[1] While GHB has its own high-affinity binding sites, compelling evidence demonstrates that the profound central nervous system depression associated with pharmacological doses of GHB is mediated by the GABA-B receptor.[4] These effects are absent in mice lacking functional GABA-B receptors and are blocked by selective GABA-B antagonists.[5][6]

The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that forms an obligate heterodimer of GABA-B1 and GABA-B2 subunits.[7] It is widely distributed in the central nervous system, where it mediates slow and prolonged inhibitory neurotransmission. GHB's interaction with this receptor is characterized by significantly lower potency compared to the endogenous ligand GABA or the prototypical agonist baclofen.[5][8]

Molecular Interaction and Quantitative Pharmacology

GHB acts as a direct agonist at the orthosteric binding site located on the extracellular Venus flytrap (VFT) domain of the GABA-B1 subunit.[9] This interaction is characterized by low affinity and partial agonism, meaning that even at saturating concentrations, GHB elicits a submaximal response compared to a full agonist.

Data Presentation: Quantitative Parameters of GHB at GABA-B Receptors

The following table summarizes key quantitative data from various studies, illustrating GHB's pharmacological profile at the GABA-B receptor.

| Parameter | Value | Experimental System | Key Findings | Citation |

| Potency (EC₅₀) | ~5 mM | Recombinant GABA-B R1/R2 receptors with Kir3 channels in Xenopus oocytes. | GHB activated inwardly rectifying potassium channels. | [8] |

| Potency (EC₅₀) | 0.88 ± 0.21 mM | Electrophysiology (membrane hyperpolarization) in rat ventral tegmental area (VTA) dopamine neurons. | GHB caused a concentration-dependent membrane hyperpolarization. | [10] |

| Potency (EC₅₀) | 0.74 ± 0.21 mM | Electrophysiology (input resistance reduction) in rat VTA dopamine neurons. | GHB reduced neuronal input resistance. | [10] |

| Efficacy (Eₘₐₓ) | 69% (relative to L-baclofen) | Recombinant GABA-B R1/R2 receptors with Kir3 channels in Xenopus oocytes. | Demonstrates GHB is a partial agonist compared to the full agonist L-baclofen. | [8] |

| Binding Affinity | 21% displacement of [¹²⁵I]CGP64213 at 30 mM GHB | Radioligand binding assay with GABA-B R1 expressed in COS cells. | Highlights the very low binding affinity of GHB for the GABA-B receptor. | [8] |

Downstream Signaling Pathways

Activation of the GABA-B receptor by GHB initiates a canonical Gi/o-protein signaling cascade, leading to widespread neuronal inhibition.

-

G-Protein Activation: GHB binding to the GABA-B1 subunit induces a conformational change, activating the associated heterotrimeric Gi/o protein. The G-protein releases GDP and binds GTP, causing it to dissociate into its Gαi/o and Gβγ subunits.

-

Modulation of Ion Channels (via Gβγ): The liberated Gβγ subunit is the primary effector for the most immediate downstream effects. It directly binds to and activates G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels, leading to K⁺ efflux and membrane hyperpolarization.[5][11] Simultaneously, the Gβγ subunit inhibits high-voltage-activated Ca²⁺ channels (N-type and P/Q-type), reducing calcium influx at presynaptic terminals and thereby suppressing neurotransmitter release.[10]

-

Inhibition of Adenylyl Cyclase (via Gαi/o): The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

Key Experimental Methodologies

The characterization of GHB's action at GABA-B receptors relies on several key experimental techniques.

Competitive Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of an unlabeled compound (GHB) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Experimental Protocol:

-

Membrane Preparation: Homogenize rat brain tissue in a sucrose buffer. Perform a series of centrifugations to isolate the cell membrane fraction, which is rich in receptors. Wash the membranes repeatedly to remove endogenous GABA.[12][13]

-

Incubation: Incubate the prepared membranes at 4°C in a buffer solution containing:

-

Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold buffer to minimize ligand dissociation.[15]

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Quantify the amount of radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to yield specific binding. Plot the percentage of specific binding against the log concentration of GHB. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of GHB that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This recombinant system allows for the functional study of specific receptor and channel combinations in isolation.

Experimental Protocol:

-

Expression: Inject Xenopus laevis oocytes with cRNA encoding the GABA-B1 and GABA-B2 receptor subunits, along with the subunits for the GIRK channel (e.g., Kir3.1/3.2).[8] The oocytes will express these functional protein complexes on their surface membrane.

-

Recording: After 2-5 days of incubation, place an oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes, one for voltage clamping (Vₘ) and one for measuring current (Iₘ).

-

Drug Application: Clamp the oocyte membrane at a fixed potential (e.g., -80 mV). Apply known concentrations of GHB to the perfusion bath.

-

Measurement: Activation of the expressed GABA-B receptors by GHB will open the co-expressed GIRK channels, resulting in an outward flow of K⁺ ions, which is measured by the amplifier as an inward current.

-

Data Analysis: Plot the amplitude of the current response against the GHB concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ.

Physiological Consequences

The activation of GABA-B receptors by pharmacological concentrations of GHB leads to significant physiological effects:

-

Neuronal Hyperpolarization: The efflux of K⁺ through GIRK channels makes the neuron's resting membrane potential more negative, moving it further from the threshold required to fire an action potential. This widespread postsynaptic inhibition is a primary contributor to GHB's sedative and anesthetic properties.[10]

-

Presynaptic Inhibition: By inhibiting presynaptic Ca²⁺ channels, GHB reduces the release of a wide range of neurotransmitters, including GABA, glutamate, and dopamine.[5][10] The inhibition of dopamine release in areas like the VTA is thought to contribute to its effects on the reward system.[1][16]

-

Absence Seizures: At certain concentrations, the imbalance between excitatory and inhibitory inputs caused by GABA-B activation can lead to the generation of absence-like seizures, a known effect of GHB administration.[5][11]

Conclusion

The mechanism of action of gamma-hydroxybutyrate at GABA-B receptors is central to understanding its pharmacological profile as a central nervous system depressant. Despite its structural similarity to GABA, GHB functions as a low-potency, partial agonist. At therapeutic and recreational doses, it engages the GABA-B receptor's Gi/o signaling pathway to produce profound neuronal inhibition through the activation of GIRK channels and the inhibition of voltage-gated calcium channels. This dual action on postsynaptic excitability and presynaptic neurotransmitter release underlies the sedative, hypnotic, and anesthetic effects for which GHB is known. The quantitative and methodological data presented provide a robust framework for researchers and drug development professionals exploring the complex pharmacology of this compound.

References

- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 2. consensus.app [consensus.app]

- 3. consensus.app [consensus.app]

- 4. Differential Effects of GABAB Receptor Subtypes, γ-Hydroxybutyric Acid, and Baclofen on EEG Activity and Sleep Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors | PLOS One [journals.plos.org]

- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gamma-hydroxybutyrate is a weak agonist at recombinant GABA(B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Gamma-hydroxybutyrate is a GABAB receptor agonist that increases a potassium conductance in rat ventral tegmental dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PDSP - GABA [kidbdev.med.unc.edu]

- 14. Gamma-hydroxybutyric acid (GHB) and gamma-aminobutyric acidB receptor (GABABR) binding sites are distinctive from one another: molecular evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. radioligand binding studies | PPT [slideshare.net]

- 16. Gamma-hydroxybutyric acid (GHB) and the mesoaccumbens reward circuit: evidence for GABA(B) receptor-mediated effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathway of 4-Hydroxybutanoate from Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway for producing 4-hydroxybutanoate (4-HB), a valuable platform chemical, from succinate. This document details the core enzymatic reactions, presents quantitative data for key enzymes, outlines detailed experimental protocols, and provides visualizations of the pathway and associated workflows.

Introduction

The conversion of succinate to this compound is a critical pathway in both natural and engineered biological systems. In nature, it is part of the fermentation metabolism of certain anaerobic bacteria, such as Clostridium kluyveri. In synthetic biology and metabolic engineering, this pathway has been harnessed in various host organisms, including Escherichia coli and Mannheimia succiniciproducens, for the bio-based production of 4-HB and its derivatives, like the biodegradable polymer poly(4-hydroxybutyrate) (P4HB) and the industrial solvent γ-butyrolactone (GBL). This guide focuses on the core two-step enzymatic conversion of succinate to this compound.

The Core Biosynthetic Pathway

The primary pathway for the conversion of succinate to this compound involves two key enzymatic steps. First, succinate is activated and then reduced to succinic semialdehyde. Subsequently, succinic semialdehyde is further reduced to this compound. The most direct pathway involves the following enzymes:

-

Succinyl-CoA Reductase (or Succinate Semialdehyde Dehydrogenase, acylating) : This enzyme is not extensively characterized in the direct conversion from succinate. A more commonly engineered pathway proceeds via succinyl-CoA.

-

Succinic Semialdehyde Dehydrogenase (SSADH) : This enzyme catalyzes the reduction of succinyl-CoA to succinic semialdehyde.

-

This compound Dehydrogenase (4-HBDH) : This enzyme catalyzes the final reduction of succinic semialdehyde to this compound.

In many engineered systems, the pathway starts from succinyl-CoA, an intermediate of the citric acid cycle. The conversion from succinate to succinyl-CoA is catalyzed by Succinyl-CoA synthetase .

The core pathway can be summarized as follows:

Succinate → Succinyl-CoA → Succinic Semialdehyde → this compound

Quantitative Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes and the overall productivity of the engineered host. This section summarizes key quantitative data for the primary enzymes involved.

Table 1: Kinetic Properties of Succinic Semialdehyde Dehydrogenase (SSADH)

| Organism | Substrate | K_m_ (μM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Cofactor | Reference |

| Arabidopsis thaliana (recombinant) | Succinic Semialdehyde | 15 (K_0.5_) | - | - | NAD⁺ | [1][2] |

| Arabidopsis thaliana (recombinant) | NAD⁺ | 130 ± 77 | - | - | - | [1][2] |

| Bacillus subtilis | Succinic Semialdehyde | - | - | - | NAD⁺/NADP⁺ | |

| Cyanothece sp. ATCC51142 (recombinant) | Succinic Semialdehyde | - | - | - | NADP⁺ > NAD⁺ | |

| Human (brain) | Succinic Semialdehyde | 1000 | 40 | - | NAD⁺ | [3] |

| Rat (brain) | Succinic Semialdehyde | 2000-5000 | 20-99 | - | NAD⁺ | [3] |

Note: Kinetic parameters can vary significantly depending on the assay conditions.

Table 2: Kinetic Properties of this compound Dehydrogenase (4-HBDH)

| Organism | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Cofactor | Reference |

| Cupriavidus necator (recombinant) | This compound | - | - | - | NAD⁺ | [4] |

| Clostridium kluyveri | This compound | - | - | - | NAD⁺ | [3][5] |

| Thermus thermophilus | - | - | - | - | - |

Note: Detailed kinetic data for 4-HBDH from various sources is less readily available in the literature compared to SSADH.

Table 3: Production of this compound and its Derivatives in Engineered E. coli

| Strain | Carbon Source | Product | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Recombinant E. coli | Glucose | Poly(3HB-co-4HB) | ~3.0 | - | - | [6] |

| Recombinant E. coli | Glucose | Poly(4HB) | 7.8 | 0.15 | 0.15 | [7] |

| Recombinant E. coli | Acetate | Succinate | ~0.6 | - | - | [8] |

Note: This table provides examples of production metrics. Titers, yields, and productivities are highly dependent on the specific strain, cultivation conditions, and genetic modifications.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthetic pathway of this compound from succinate.

Enzyme Assay for Succinic Semialdehyde Dehydrogenase (SSADH)

This protocol is based on a continuous spectrophotometric rate determination adapted from Sigma-Aldrich and other sources.[9]

Principle: The activity of SSADH is determined by monitoring the reduction of NAD⁺ (or NADP⁺) to NADH (or NADPH) at 340 nm.

Reaction: Succinic Semialdehyde + NAD(P)⁺ + H₂O → Succinate + NAD(P)H + H⁺

Reagents:

-

Assay Buffer: 100 mM Potassium Pyrophosphate Buffer, pH 8.6 at 25°C.

-

Reducing Agent: 100 mM 2-Mercaptoethanol (2-ME) solution.

-

Cofactor Solution: 25 mM β-Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺) or β-Nicotinamide Adenine Dinucleotide (NAD⁺) solution.

-

Substrate Solution: 50 mM Succinic Semialdehyde solution (prepare fresh in Assay Buffer).

-

Enzyme Diluent: 75 mM Potassium Phosphate Buffer with 25% (v/v) Glycerol, pH 7.2 at 25°C.

-

Enzyme Solution: Immediately before use, prepare a solution containing 0.25 - 0.5 unit/ml of SSADH in cold Enzyme Diluent.

Procedure:

-

Pipette the following reagents into a 1 cm path length cuvette:

-

Assay Buffer: 2.60 ml

-

2-ME Solution: 0.10 ml

-

NADP⁺ (or NAD⁺) Solution: 0.20 ml

-

-

Mix by inversion and equilibrate to 25°C.

-

Add 0.05 ml of the Enzyme Solution and mix.

-

Record the baseline absorbance at 340 nm for approximately 2 minutes to monitor for any substrate-independent activity (blank rate).

-

Initiate the reaction by adding 0.10 ml of the Substrate Solution.

-

Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.

-

Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve for both the test and the blank.

Calculations:

One unit of SSADH activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of succinic semialdehyde to succinate per minute at pH 8.6 at 25°C.

Units/ml enzyme = ((ΔA₃₄₀/min Test - ΔA₃₄₀/min Blank) * Total Volume (ml)) / (ε * Light Path (cm) * Enzyme Volume (ml))

Where:

-

ε (molar extinction coefficient for NADPH/NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹

-

Total Volume = 3.05 ml

-

Enzyme Volume = 0.05 ml

Enzyme Assay for this compound Dehydrogenase (4-HBDH)

This protocol is a spectrophotometric assay based on the oxidation of this compound.

Principle: The activity of 4-HBDH is determined by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Reaction: this compound + NAD⁺ ⇌ Succinic Semialdehyde + NADH + H⁺

Reagents:

-

Assay Buffer: 100 mM Glycine-NaOH buffer, pH 9.0.

-

Cofactor Solution: 20 mM NAD⁺ solution.

-

Substrate Solution: 100 mM this compound solution.

-

Enzyme Solution: Appropriately diluted enzyme preparation.

Procedure:

-

Pipette the following into a cuvette:

-

Assay Buffer: 850 µl

-

NAD⁺ Solution: 100 µl

-

Enzyme Solution: 50 µl

-

-

Mix and incubate at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding 100 µl of the this compound Solution.

-

Immediately mix and monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity as described for SSADH.

Quantification of this compound by HPLC

This is a general method for the quantification of 4-HB in fermentation broth.

Principle: this compound is separated from other components in the sample by High-Performance Liquid Chromatography (HPLC) and quantified by UV or refractive index detection.

Instrumentation and Columns:

-

An HPLC system equipped with a UV detector (e.g., at 210 nm) or a refractive index (RI) detector.

-

A suitable column for organic acid analysis, such as a C18 reversed-phase column or an ion-exchange column (e.g., Aminex HPX-87H).

Mobile Phase:

-

For a C18 column: An isocratic mobile phase of dilute acid (e.g., 5 mM H₂SO₄ or 0.1% phosphoric acid) in water.

-

For an Aminex HPX-87H column: Isocratic elution with dilute sulfuric acid (e.g., 0.005 N H₂SO₄).

Sample Preparation:

-

Centrifuge the fermentation broth to remove cells (e.g., 10,000 x g for 10 minutes).

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the sample with the mobile phase as necessary to fall within the linear range of the standard curve.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the prepared sample (e.g., 10-20 µl).

-

Run the analysis and record the chromatogram.

-

Identify the 4-HB peak by comparing its retention time with that of a pure 4-HB standard.

-

Quantify the concentration of 4-HB by comparing the peak area with a standard curve generated from known concentrations of 4-HB.

Quantification of this compound by GC-MS

This method provides high sensitivity and specificity for the quantification of 4-HB.[10][11]

Principle: this compound is derivatized to a more volatile compound and then separated and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).

Derivatization Reagent:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other silylating agents.

Sample Preparation and Derivatization:

-

Prepare the sample as described for HPLC analysis (centrifugation and filtration).

-

To a known volume of the sample (e.g., 100 µl), add an internal standard (e.g., deuterated 4-HB).

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Add the derivatization reagent (e.g., 100 µl of BSTFA with 1% TMCS).

-

Heat the mixture at a specific temperature and time (e.g., 70°C for 30 minutes) to complete the derivatization.

-

Cool the sample to room temperature before injection into the GC-MS.

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless, depending on the concentration.

-

Temperature Program: An appropriate temperature gradient to separate the derivatized 4-HB from other components.

-

MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

Quantification:

-

Generate a standard curve by derivatizing and analyzing known concentrations of 4-HB with a constant amount of internal standard.

-

Quantify the 4-HB in the sample by comparing the ratio of the peak area of the derivatized 4-HB to the peak area of the internal standard against the standard curve.

Mandatory Visualizations

Biosynthetic Pathway of this compound from Succinate

References

- 1. Plant Succinic Semialdehyde Dehydrogenase. Cloning, Purification, Localization in Mitochondria, and Regulation by Adenine Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. journals.asm.org [journals.asm.org]

- 4. Kinetics aspects of Gamma-hydroxybutyrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Dehydrogenases involved in the conversion of succinate to this compound by Clostridium kluyveri | Semantic Scholar [semanticscholar.org]

- 6. Production of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) in recombinant Escherichia coli grown on glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cloning, expression and characterization of alcohol dehydrogenases in the silkworm Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of succinate by recombinant Escherichia coli using acetate as the sole carbon source - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzyme Activity Measurement for 4-Hydroxybutyrate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 10. academic.oup.com [academic.oup.com]

- 11. A rapid GC-MS determination of gamma-hydroxybutyrate in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of 4-Hydroxybutanoate in Neurotransmission and Neuromodulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxybutanoate, more commonly known as gamma-hydroxybutyrate (GHB), is an endogenous compound in the mammalian brain that functions as a complex signaling molecule with a dual role in neurotransmission and neuromodulation.[1][2] This technical guide provides a comprehensive overview of the current understanding of GHB's mechanisms of action, focusing on its interaction with specific GHB receptors and its effects as a weak agonist at the GABAB receptor.[3] We delve into the intricate signaling pathways activated by GHB, its impact on major neurotransmitter systems including dopamine and glutamate, and the experimental methodologies used to elucidate these effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential and neurobiological implications of this multifaceted molecule.

Introduction

Initially synthesized as an analog of the principal inhibitory neurotransmitter gamma-aminobutyric acid (GABA), this compound (GHB) was later identified as a naturally occurring metabolite of GABA in the brain.[1][2] Endogenous GHB is present in micromolar concentrations and is proposed to function as a neurotransmitter or neuromodulator through its own specific receptor system.[4] Exogenously administered GHB, however, leads to a wide array of pharmacological effects, ranging from sedation and anesthesia to euphoria and memory impairment, which are primarily mediated by its action on GABAB receptors.[1][5] This dual receptor activity underlies its complex pharmacological profile and its use in both clinical settings for conditions like narcolepsy and its abuse as a recreational drug.[2][5] Understanding the distinct and overlapping roles of GHB at its specific receptors versus GABAB receptors is crucial for developing targeted therapeutics and mitigating its abuse potential.

The Role of this compound in Neurotransmission

The neurotransmitter-like properties of GHB are supported by evidence of its synthesis and storage in neurons, its Ca2+-dependent release upon neuronal depolarization, and the presence of specific high-affinity binding sites in the brain.[4]

GHB Synthesis, Metabolism, and Release

GHB is synthesized from GABA and can also be metabolized back to GABA, creating a complex interplay between the two neurotransmitter systems.[6] As a neurotransmitter, GHB is released from presynaptic terminals and acts on postsynaptic and presynaptic receptors to modulate neuronal activity.

The GHB Receptor (GHBR)

A specific, high-affinity receptor for GHB (GHBR), identified as GPR172A, has been cloned and characterized.[7][8] This G-protein coupled receptor (GPCR) is excitatory in nature, and its activation can lead to the release of glutamate, the primary excitatory neurotransmitter.[3][8] The distribution of GHBR is distinct from GABA receptors, with high densities in the hippocampus, cortex, and dopaminergic brain regions.[4][6]

Signaling Pathways

Activation of the GHB receptor is thought to be coupled to G-proteins, leading to downstream effects on ion channels and second messenger systems.[8] Some studies suggest that GHBR activation can increase Na+/K+ current and modulate the release of dopamine and glutamate.[7]

The Role of this compound in Neuromodulation

At pharmacological concentrations, the effects of GHB are predominantly mediated by its action as a weak partial agonist at the GABAB receptor.[3][6]

Interaction with GABAB Receptors

GABAB receptors are inhibitory GPCRs found on both presynaptic and postsynaptic membranes.[4][9] GHB's binding to these receptors is of lower affinity compared to its binding to the specific GHB receptor.[10]

Presynaptic Inhibition

Activation of presynaptic GABAB receptors by GHB inhibits the release of various neurotransmitters, including GABA, glutamate, and dopamine.[1][7][11] This presynaptic inhibition is a key mechanism underlying many of GHB's sedative and central nervous system depressant effects.[7][11]

Postsynaptic Inhibition

Postsynaptically, GHB's activation of GABAB receptors leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4][9] This results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus producing an inhibitory effect.[7]

Quantitative Data

The following tables summarize key quantitative data regarding the binding and functional characteristics of this compound and related ligands.

Table 1: Receptor Binding Affinities (Kd) and Densities (Bmax)

| Ligand | Receptor | Brain Region | Kd (nM) | Bmax (pmol/mg protein) | Species | Reference |

| [3H]GHB | GHB Receptor | Transfected CHO cells | 425 ± 150 | 4.8 ± 1.5 | Rat | [12] |

Table 2: Inhibition Constants (IC50) for Receptor Binding

| Compound | Radioligand | Receptor | Brain Region | IC50 | Species | Reference |

| NCS-382 | [3H]NCS-382 | GHB Receptor | Rat cerebrocortical membranes | - | Rat | [13] |

| GHB | [3H]NCS-382 | GHB Receptor | Rat cerebrocortical membranes | - | Rat | [13] |

Table 3: Functional Potency (EC50) and Efficacy

| Compound | Receptor Subtype | Effect | EC50 | Reference |

| GHB | α4β1δ GABAA | Partial Agonist | 140 nM | [14] |

| GHB | α4β2δ GABAA | Partial Agonist | 8.41 µM | [14] |

| GHB | α4β3δ GABAA | Partial Agonist | 1.03 µM | [14] |

Table 4: Effects on Neuronal Firing and Neurotransmitter Release

| Compound | Dose/Concentration | Neuron Type/Brain Region | Effect on Firing Rate/Release | Reference |

| GHB | 50-400 mg/kg (i.v.) | Dopaminergic neurons (Substantia Nigra) | Dose-related stimulation (10-56%) | [15] |

| GHB | 1000-1500 mg/kg (i.v.) | Dopaminergic neurons (Substantia Nigra) | Almost complete inhibition | [15] |

| GHB | 0.1-5 mM | Thalamocortical neurons | Dose-dependent decrease in EPSP amplitude (36-78%) | [16] |

| GHB | 500 nM | Hippocampus | Increased extracellular glutamate | [17] |

| GHB | 1 mM | Hippocampus | Decreased extracellular glutamate | [17] |

Experimental Protocols

Receptor Binding Assay ([3H]-GHB)

This protocol outlines a standard method for determining the binding of radiolabeled GHB to its receptors in brain tissue homogenates.

-

Tissue Preparation:

-

Dissect the brain region of interest (e.g., hippocampus, cortex) from the animal model (e.g., rat).

-

Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation in fresh buffer to remove endogenous ligands.

-

-

Binding Reaction:

-

Incubate the prepared membranes with varying concentrations of [3H]-GHB in the assay buffer.

-

For non-specific binding determination, include a high concentration of unlabeled GHB or a specific antagonist like NCS-382 in a parallel set of tubes.

-

Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioactivity.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using saturation binding analysis to determine the Kd and Bmax values.

-

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure extracellular neurotransmitter levels in the brain of a freely moving animal in response to GHB administration.

-

Probe Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).

-

Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a syringe pump.[18][19]

-

Allow a stabilization period for the probe and tissue to equilibrate.

-

Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).[18]

-

-

Drug Administration and Sample Collection:

-

Administer GHB or vehicle via the desired route (e.g., intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals for the duration of the experiment.

-

Store the collected samples at -80°C until analysis.

-

-

Neurotransmitter Analysis:

-

Analyze the dialysate samples for neurotransmitter content (e.g., dopamine, glutamate) using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).[18]

-

Quantify the neurotransmitter concentrations by comparing the sample peaks to those of known standards.

-

Express the data as a percentage change from the baseline levels.

-

-

Histological Verification:

-

At the end of the experiment, euthanize the animal and perfuse the brain.

-

Slice the brain and stain the sections to verify the correct placement of the microdialysis probe.[18]

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the use of whole-cell patch-clamp recordings in brain slices to study the effects of GHB on neuronal membrane properties and synaptic transmission.

-

Brain Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Cut coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.

-

-

Recording Setup:

-

Transfer a brain slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

-

The composition of the intracellular solution will depend on the specific currents being studied (e.g., a potassium-gluconate based solution for recording action potentials).

-

-

Whole-Cell Recording:

-

Visually identify a neuron for recording using differential interference contrast (DIC) optics.

-

Carefully approach the neuron with the recording pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip by applying brief, gentle suction to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

In voltage-clamp mode, hold the neuron at a specific membrane potential to record synaptic currents (e.g., excitatory postsynaptic currents, EPSCs, or inhibitory postsynaptic currents, IPSCs).

-

In current-clamp mode, inject current to measure the neuron's resting membrane potential and firing properties.

-

Bath apply GHB at known concentrations and record the changes in the measured electrical properties.

-

-

Data Analysis:

-

Analyze the recorded currents and voltage responses using specialized software to determine changes in amplitude, frequency, and kinetics.

-

Compare the pre-drug and post-drug application data to quantify the effects of GHB.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: Dual signaling pathways of this compound.

Experimental Workflows

Caption: Key experimental workflows for studying GHB.

Conclusion

This compound exhibits a complex and multifaceted role in the central nervous system, acting as both a specific neurotransmitter and a broader neuromodulator. Its high-affinity interactions with the excitatory GHB receptor and its low-affinity, inhibitory actions at the GABAB receptor contribute to a wide spectrum of physiological and pharmacological effects. A thorough understanding of these dual mechanisms, supported by quantitative data from robust experimental protocols, is paramount for the continued development of novel therapeutics that can harness the beneficial effects of GHB while minimizing its potential for abuse and adverse effects. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to unraveling the intricate neurobiology of this unique signaling molecule.

References

- 1. karger.com [karger.com]

- 2. Relation of the [3H] gamma-hydroxybutyric acid (GHB) binding site to the gamma-aminobutyric acidB (GABAB) receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 4. GABAB receptor - Wikipedia [en.wikipedia.org]

- 5. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of pharmacology of NCS-382, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GHB depresses fast excitatory and inhibitory synaptic transmission via GABA(B) receptors in mouse neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GHB receptor - Wikipedia [en.wikipedia.org]

- 9. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GHB receptor targets in the CNS: focus on high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. Low doses of gamma-hydroxybutyric acid stimulate the firing rate of dopaminergic neurons in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gamma-hydroxybutyric acid decreases thalamic sensory excitatory postsynaptic potentials by an action on presynaptic GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Gamma-Hydroxybutyric Acid (GHB) Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-hydroxybutyric acid (GHB) is a fascinating molecule with a rich and complex history. Initially synthesized in the 19th century, its profound neuropharmacological effects were not realized until the mid-20th century through the pioneering work of Dr. Henri Laborit. From its investigation as a potential anesthetic agent to its identification as an endogenous neurotransmitter, and its eventual therapeutic application for narcolepsy, the journey of GHB research has been one of scientific curiosity, clinical exploration, and societal challenges. This in-depth technical guide provides a comprehensive overview of the discovery and history of GHB research, detailing key experiments, summarizing quantitative data, and illustrating critical biological pathways and experimental workflows.

Discovery and Early Synthesis

The initial synthesis of gamma-hydroxybutyric acid can be traced back to 1874 by Russian chemist Alexander Zaytsev .[1][2][3][4][5][6] However, for nearly a century, the compound remained a chemical curiosity with no known biological significance.

The pivotal moment in the history of GHB came in 1960 , when the French surgeon and neurobiologist Dr. Henri Laborit and his team synthesized the compound while investigating the neurotransmitter gamma-aminobutyric acid (GABA).[2][3][5][7] Laborit was seeking a GABA analog that could cross the blood-brain barrier, a feat GABA itself cannot effectively accomplish.[1][5] His research led to the publication of "Sodium 4-hydroxybutyrate" in the International Journal of Neuropharmacology in September 1964, a foundational text in the field.[2][3]

Early Pharmacological Investigations and the Pursuit of an Anesthetic

Following its synthesis by Laborit's team, GHB was immediately investigated for its clinical potential, primarily as an anesthetic agent.[8][9] The initial studies in the 1960s explored its use in a variety of surgical procedures, including obstetric surgery.[1]

However, its adoption as a mainstream anesthetic was hampered by a narrow therapeutic window and undesirable side effects.[4][9][10][11] These included myoclonus (involuntary muscle jerks) and emergence delirium, leading to its abandonment for this purpose in many regions.[10] Despite these limitations, it was marketed as an intravenous anesthetic in Europe starting in 1964, and its use, though not widespread, was still authorized in France and Italy as of 2006.[1]

Key Early Pharmacological Findings

Early research elucidated several key properties of GHB:

-

Sedative and Hypnotic Effects: GHB was found to induce a state of sleep and reversible coma, which prompted its initial investigation as an anesthetic.[11]

-

Minimal Analgesic Effect: A significant drawback in its anesthetic profile was the lack of potent pain-relieving properties.[9][11]

-

Short Duration of Action: The effects of GHB were observed to be relatively brief, which was another factor limiting its clinical utility as a primary anesthetic.[9]

The Endogenous Nature of GHB: A Paradigm Shift

A significant breakthrough in GHB research occurred with the discovery that it is not just a synthetic compound but also a naturally occurring substance in the mammalian brain .[1][8][9] This finding transformed the understanding of GHB from a mere pharmacological agent to a potential neurotransmitter or neuromodulator.[8][12][13][14]

Subsequent research confirmed that GHB is a metabolite of GABA and is synthesized in GABAergic neurons.[1][12] It is now understood to be a precursor to GABA, glutamate, and glycine in certain brain regions.[1]

Experimental Confirmation of Endogenous GHB

The confirmation of GHB as an endogenous compound relied on the development of sensitive analytical techniques capable of detecting and quantifying its presence in biological tissues. These methods, which evolved over time, included:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This became the gold standard for unequivocally identifying and quantifying GHB in brain tissue and other biological fluids.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods were also developed for the detection of GHB.

These analytical advancements allowed researchers to map the distribution of endogenous GHB in the brain, with the highest concentrations found in the hypothalamus and basal ganglia.[15]

Unraveling the Mechanism of Action: The GHB Signaling Pathway

The discovery of endogenous GHB spurred intensive research into its mechanism of action. It is now known that GHB exerts its effects through a dual-receptor system.

The GHB Receptor

A specific, high-affinity receptor for GHB was identified, distinct from the GABA receptors.[1][12][13][[“]] Activation of this receptor in certain brain areas can lead to the release of the excitatory neurotransmitter glutamate.[1] Drugs that selectively activate the GHB receptor have been shown to cause absence seizures in high doses.[1]

Interaction with the GABAB Receptor

In addition to its own receptor, GHB is a weak agonist at the GABAB receptor.[1][[“]] It is believed that many of the sedative and intoxicating effects of GHB, particularly at pharmacological doses, are mediated through its action on GABAB receptors.[1][5] The sedative effects of GHB can be blocked by GABAB antagonists.[1]

Dopaminergic Modulation

The effect of GHB on the dopamine system is biphasic.[1] Low concentrations of GHB stimulate dopamine release via the GHB receptor.[1] Conversely, higher concentrations inhibit dopamine release through the activation of GABAB receptors, an effect similar to that of other GABAB agonists like baclofen and phenibut.[1] Following this initial inhibition, dopamine release is then increased via the GHB receptor.[1]

Figure 1: Simplified diagram of GHB's dual-receptor action on dopamine release.

Clinical Development and Therapeutic Applications

Despite its early setbacks as an anesthetic, research into the therapeutic potential of GHB continued, particularly after its discovery as an endogenous compound.

Treatment for Narcolepsy

From the 1960s onwards, GHB and its sodium salt, sodium oxybate, were studied for the treatment of narcolepsy, a chronic neurological condition characterized by excessive daytime sleepiness and cataplexy.[1] This line of research eventually led to the approval of Xyrem (sodium oxybate) by the U.S. Food and Drug Administration (FDA) in 2002 for the treatment of cataplexy in patients with narcolepsy.[8][10] In 2005, its approval was expanded to include the treatment of excessive daytime sleepiness in narcolepsy patients.[10]

Alcohol and Opiate Withdrawal

GHB has also been investigated for its potential in treating alcohol addiction.[1] While the evidence for this use is considered weak by some, sodium oxybate is marketed in Italy for this purpose.[1]

Misuse, Abuse, and Regulation

The euphoric, disinhibiting, and sedative effects of GHB have led to its misuse as a recreational drug and its notorious use as a "date-rape" drug.[1][11] This has resulted in significant public health concerns and stringent regulatory actions.

In the United States, GHB was placed on Schedule I of the Controlled Substances Act in March 2000.[1] However, when used as sodium oxybate under a prescription, it is considered a Schedule III substance, albeit with Schedule I trafficking penalties.[1] The United Nations Commission on Narcotic Drugs placed GHB in Schedule IV of the 1971 Convention on Psychotropic Substances in March 2001.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from early pharmacokinetic studies of GHB.

Table 1: Pharmacokinetic Parameters of Oral GHB in Healthy Male Volunteers

| Dosage (mg/kg) | Cmax (mg/L) | Tmax (min) |

| 12.5 | 23 | 25 |

| 25 | 46 | 30 |

| 50 | 92 | 45 |

Source: Adapted from a controlled dosing study in eight healthy male volunteers.[17]

Table 2: General Pharmacokinetic Profile of GHB

| Parameter | Value |

| Oral Bioavailability | 25% |

| Onset of Action | 5-15 minutes |

| Elimination Half-life | 30-60 minutes |

| Excretion (Renal) | 1-5% |

Source: General pharmacological data.[1]

Detailed Experimental Protocols

Protocol for Early Anesthetic Trials (Reconstructed)

-

Objective: To assess the efficacy and safety of GHB as a general anesthetic.

-

Subjects: Human patients scheduled for various surgical procedures.

-

Methodology:

-

Pre-anesthetic assessment of the patient's vital signs and baseline neurological status.

-

Intravenous administration of a solution of sodium GHB at a specified dose (dosages varied in early studies).

-

Continuous monitoring of vital signs, including heart rate, blood pressure, and respiratory rate.

-

Observation for the onset of sleep and loss of consciousness.

-

Assessment of the level of anesthesia and response to surgical stimuli.

-

Monitoring for adverse effects such as myoclonus, seizures, and respiratory depression.

-

Post-operative monitoring for emergence phenomena, including delirium and recovery of consciousness.

-

Protocol for In Vivo Microdialysis to Measure Dopamine Release

-

Objective: To determine the effect of GHB on extracellular dopamine concentrations in a specific brain region (e.g., the striatum).

-

Subjects: Laboratory animals (e.g., rats).

-

Methodology:

-

Surgical implantation of a microdialysis probe into the target brain region.

-

Following a recovery period, perfusion of the probe with artificial cerebrospinal fluid (aCSF).

-

Collection of baseline dialysate samples to establish basal dopamine levels.

-

Systemic administration of GHB at various doses (low and high).

-

Continuous collection of dialysate samples at regular intervals post-GHB administration.

-

Analysis of dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

-

Data analysis to determine the percentage change in dopamine levels from baseline at each dose and time point.

-

Figure 2: Workflow for a typical in vivo microdialysis experiment.

Conclusion

The history of gamma-hydroxybutyric acid research is a testament to the intricate and often unpredictable path of scientific discovery. From its humble beginnings as a synthetic chemical to its recognition as an endogenous neuromodulator with therapeutic applications, GHB has captivated and challenged researchers for decades. A thorough understanding of its discovery, early pharmacological profile, and mechanism of action is crucial for contemporary scientists and drug development professionals working to harness its therapeutic potential while mitigating its risks. The foundational work of pioneers like Alexander Zaytsev and Henri Laborit laid the groundwork for our current understanding of this remarkable molecule and continues to inspire new avenues of investigation.

References

- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 2. Henri Laborit - Wikipedia [en.wikipedia.org]

- 3. alchetron.com [alchetron.com]

- 4. Gamma-Hydroxybutyric_acid [chemeurope.com]

- 5. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gamma-hydroxybutyrate Abuse: Pharmacology and Poisoning and Withdrawal Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Henri Laborit — Wikipédia [fr.wikipedia.org]

- 8. The clinical development of gamma-hydroxybutyrate (GHB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are the differences between the effects of GHB and GBL? [release.org.uk]

- 10. Gamma-Hydroxybutyrate (GHB) | Anesthesia Key [aneskey.com]

- 11. Gamma-Hydroxybutyrate (GHB): A Newer Drug of Abuse | AAFP [aafp.org]

- 12. Sites of action of gamma-hydroxybutyrate (GHB)--a neuroactive drug with abuse potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 15. US10398662B1 - GHB formulation and method for its manufacture - Google Patents [patents.google.com]

- 16. consensus.app [consensus.app]

- 17. GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxybutanoate as a Precursor to GABA and Glutamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxybutanoate (GHB) is an endogenous short-chain fatty acid that plays a complex and multifaceted role in the central nervous system. Beyond its direct signaling actions, GHB serves as a precursor to the principal inhibitory and excitatory neurotransmitters, γ-aminobutyric acid (GABA) and glutamate, respectively. This document provides a comprehensive technical overview of the biochemical pathways underpinning these transformations, presents quantitative data on enzymatic kinetics and neurotransmitter dynamics, details experimental protocols for the investigation of these processes, and provides visual representations of the key pathways and workflows.

Introduction

4-hydroxybutanoic acid, commonly known as gamma-hydroxybutyrate (GHB), is a naturally occurring metabolite of GABA found in the mammalian brain.[1] It functions as a neurotransmitter or neuromodulator, exerting its effects through specific GHB receptors and as a weak agonist at GABAB receptors.[1] The metabolic relationship between GHB, GABA, and glutamate is intricate, involving a series of enzymatic conversions that are crucial for maintaining neurotransmitter homeostasis. Understanding these pathways is of paramount importance for research into the physiological roles of endogenous GHB, the pharmacological and toxicological effects of exogenous GHB administration, and the development of therapeutic strategies for conditions involving dysregulation of these neurotransmitter systems.

Biochemical Pathways

The conversion of this compound to GABA and glutamate is not a direct linear process but rather a series of interconnected enzymatic reactions primarily occurring in the brain.

Conversion of this compound to Succinic Semialdehyde

The initial and rate-limiting step in the metabolism of GHB is its oxidation to succinic semialdehyde (SSA). This reaction is catalyzed by GHB dehydrogenase (GHB-DH) , a cytosolic, NAD+-dependent enzyme.[2]

This compound + NAD+ ⇌ Succinic Semialdehyde + NADH + H+

Fates of Succinic Semialdehyde

Succinic semialdehyde is a critical intermediate that can be channeled into two major pathways:

-

Oxidation to Succinate: The primary metabolic fate of SSA is its oxidation to succinate by succinic semialdehyde dehydrogenase (SSADH) , an NAD+-dependent mitochondrial enzyme.[1] Succinate then enters the Krebs cycle, linking GHB metabolism to cellular energy production.

Succinic Semialdehyde + NAD+ + H2O → Succinate + NADH + H+

-

Reduction to this compound: In a reversible reaction, SSA can be reduced back to GHB by succinic semialdehyde reductase (SSR) , an NADPH-dependent cytosolic enzyme.[3]

Succinic Semialdehyde + NADPH + H+ ⇌ this compound + NADP+

The Link to GABA and Glutamate

The connection between GHB and the GABA/glutamate systems is established through the "GABA shunt," a metabolic pathway that bypasses two steps of the Krebs cycle. Glutamate is the primary precursor to GABA, and their metabolism is tightly linked to the intermediates of GHB metabolism.

-

From Glutamate to GABA and SSA: Glutamate is decarboxylated to GABA by glutamate decarboxylase (GAD) . GABA is then transaminated by GABA transaminase (GABA-T) to form succinic semialdehyde.

-

From SSA to GABA: While less direct, SSA can be converted back to GABA via the reversal of the GABA-T reaction.

The interplay between these pathways indicates that GHB levels can influence the pools of both GABA and glutamate. For instance, high concentrations of GHB can lead to an accumulation of SSA, which in turn can affect the equilibrium of the GABA-T reaction and consequently alter GABA and glutamate levels.

Quantitative Data

The enzymatic conversion rates and the resulting neurotransmitter concentrations are critical for understanding the physiological and pharmacological impact of GHB.

Enzyme Kinetic Parameters

The following table summarizes the kinetic constants for the key enzymes involved in GHB metabolism.

| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Reference(s) |

| GHB Dehydrogenase | This compound | Cupriavidus necator | - | - | [3] |

| This compound | Ralstonia eutropha | 1.0 mmol/L | 3.37 mmol/min/mg | [4] | |

| Succinic Semialdehyde Dehydrogenase | Succinic Semialdehyde | Rat brain | 2.5 µM | - | [5] |

| Succinic Semialdehyde | Human brain | 1 mM | 68 U/mg | [6] | |

| Succinic Semialdehyde | Cyanothece sp. | - | - | [5] | |

| NAD+ | Rat brain | - | - | [5] | |

| NAD+ | Human brain | 40 µM | - | [6] | |

| Succinic Semialdehyde Reductase | Succinic Semialdehyde | Bovine brain | - | - | [3] |

| NADPH | Bovine brain | - | - | [3] | |

| Succinic Semialdehyde | Metallosphaera sedula | 0.15 mM | - | [7] | |

| NADPH | Metallosphaera sedula | - | - | [7] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (e.g., pH, temperature) and the source of the enzyme.

Effects of GHB Administration on Brain GABA and Glutamate Levels

Exogenous administration of GHB can significantly alter the concentrations of GABA and glutamate in various brain regions.

| Brain Region | GHB Dose | Change in GABA | Change in Glutamate | Species | Reference(s) |

| Hippocampus | 500 nM (perfused) | - | Increased | Rat | [8] |

| Hippocampus | 1 mM (perfused) | - | Decreased | Rat | [8] |

| Frontal Cortex | 200-1000 mg/kg i.v. | No correlation with sedative effect | No correlation with sedative effect | Rat | [9][10] |

| Striatum | 200-1000 mg/kg i.v. | No correlation with sedative effect | No correlation with sedative effect | Rat | [9][10] |

| Hippocampus | 200-1000 mg/kg i.v. | No correlation with sedative effect | No correlation with sedative effect | Rat | [9][10] |

Note: The effects of GHB on neurotransmitter levels are dose-dependent and can vary between brain regions. At high doses, the sedative effects of GHB are thought to be primarily mediated by its action on GABAB receptors rather than through its conversion to GABA.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of GHB metabolism and its effects on GABA and glutamate.

Spectrophotometric Assay of GHB Dehydrogenase Activity

This protocol is adapted from methods described for the enzymatic determination of GHB.[4][9][11]

Principle: The activity of GHB dehydrogenase is determined by monitoring the rate of NADH formation, which absorbs light at 340 nm.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl or pyrophosphate buffer, pH 8.5-9.0.

-

NAD+ solution: 10 mM in assay buffer.

-

This compound (GHB) solution: 100 mM in assay buffer.

-

Enzyme preparation (e.g., purified recombinant enzyme or tissue homogenate supernatant).

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

800 µL Assay Buffer

-

100 µL NAD+ solution

-

50 µL Enzyme preparation

-

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 50 µL of the GHB solution and mix immediately by inversion.

-

Measure the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

-

Enzyme activity can be calculated using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6.22 mM-1cm-1).

HPLC with Fluorescence Detection (HPLC-FLD) for GABA and Glutamate Quantification in Brain Tissue

This protocol is based on established methods for the analysis of amino acid neurotransmitters.[12][13]

Principle: GABA and glutamate are derivatized with o-phthaldialdehyde (OPA) to form fluorescent compounds that can be separated by reverse-phase HPLC and quantified using a fluorescence detector.

Reagents and Equipment:

-

Homogenization Buffer: e.g., 0.1 M perchloric acid.

-

Derivatization Reagent (OPA reagent): Prepare fresh daily.

-

HPLC system with a C18 reverse-phase column and a fluorescence detector.

-

Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

Procedure:

-

Sample Preparation:

-

Dissect the brain region of interest and immediately freeze in liquid nitrogen.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

Derivatization:

-

Mix a specific volume of the supernatant with the OPA reagent.

-

Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the derivatized amino acids using a suitable gradient elution program.

-

Detect the fluorescent derivatives using an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.

-

-

Quantification:

-

Prepare standard curves using known concentrations of GABA and glutamate.

-

Calculate the concentrations of GABA and glutamate in the samples by comparing their peak areas to the standard curves.

-

LC-MS/MS for GABA and Glutamate Quantification in Brain Microdialysate

This protocol provides a highly sensitive and specific method for measuring extracellular neurotransmitter levels.[14][15][16]